1-methyl-4-[(4-propan-2-ylphenyl)methyl]piperazine
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Overview
Description
1-Methyl-4-[(4-propan-2-ylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group and a propan-2-ylphenyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-methyl-4-[(4-propan-2-ylphenyl)methyl]piperazine typically involves the reaction of 1-methylpiperazine with 4-isopropylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for the large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
1-Methyl-4-[(4-propan-2-ylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl group or the isopropyl group, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically reduce any carbonyl groups present in the compound to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl ring is substituted with various nucleophiles such as halides, amines, or thiols. These reactions are often carried out under basic or acidic conditions, depending on the nature of the nucleophile.
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-Methyl-4-[(4-propan-2-ylphenyl)methyl]piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is often used in the development of new pharmaceuticals, agrochemicals, and materials.
Biology: In biological research, the compound is used as a ligand in the study of receptor-ligand interactions. It is also used in the development of new diagnostic tools and assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with various biological targets. It is being investigated for its potential use in the treatment of neurological disorders, cancer, and infectious diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of various chemicals and materials. It is also used in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(4-propan-2-ylphenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. The compound can bind to various receptors, enzymes, and proteins, leading to changes in their activity and function. For example, it may act as an agonist or antagonist at certain receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-4-[(4-propan-2-ylphenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-Methyl-4-[(4-methylphenyl)methyl]piperazine: This compound has a similar structure but with a methyl group instead of an isopropyl group on the phenyl ring. It may have different chemical and biological properties due to this structural difference.
1-Methyl-4-[(4-chlorophenyl)methyl]piperazine: This compound has a chlorine atom on the phenyl ring instead of an isopropyl group. The presence of the chlorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
1-Methyl-4-[(4-fluorophenyl)methyl]piperazine: This compound has a fluorine atom on the phenyl ring. Fluorine is known to influence the compound’s lipophilicity and metabolic stability, which can affect its pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-methyl-4-[(4-propan-2-ylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13(2)15-6-4-14(5-7-15)12-17-10-8-16(3)9-11-17/h4-7,13H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMNTALENLNZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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